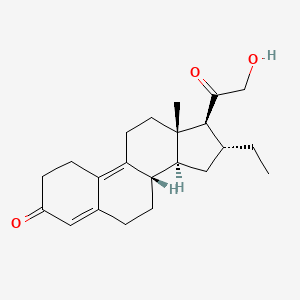
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione is a synthetic steroid compound. It is characterized by its unique structure, which includes multiple rings and functional groups that contribute to its biological activity. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione involves multiple steps, starting from simpler steroid precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Ethylation: Addition of ethyl groups to the steroid backbone.
Oxidation and Reduction: These steps are used to introduce or modify functional groups such as ketones and alcohols.
Cyclization: Formation of the characteristic ring structures.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.
Análisis De Reacciones Químicas
Types of Reactions
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct functional groups that can further influence its biological activity.
Aplicaciones Científicas De Investigación
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of 16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved include anti-inflammatory and immunosuppressive effects, making it a valuable compound in medical research.
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: Another synthetic steroid with potent anti-inflammatory effects.
Prednisolone: A corticosteroid used in the treatment of various inflammatory conditions.
Betamethasone: Known for its strong glucocorticoid activity.
Uniqueness
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ethyl and hydroxyl groups, along with the diene structure, differentiate it from other steroids and contribute to its unique biological activity.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
72137-42-9 |
|---|---|
Fórmula molecular |
C22H30O3 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
(8S,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-3-13-11-19-18-6-4-14-10-15(24)5-7-16(14)17(18)8-9-22(19,2)21(13)20(25)12-23/h10,13,18-19,21,23H,3-9,11-12H2,1-2H3/t13-,18-,19+,21-,22+/m1/s1 |
Clave InChI |
OYJXCIJVEVVVGE-PRXKQPRJSA-N |
SMILES isomérico |
CC[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CCC4=C3CC[C@@]2([C@H]1C(=O)CO)C |
SMILES canónico |
CCC1CC2C3CCC4=CC(=O)CCC4=C3CCC2(C1C(=O)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















